molecular formula C4H9ClN2 B7799502 Dimethylaminoacetonitrile CAS No. 3976-11-2

Dimethylaminoacetonitrile

Cat. No.: B7799502
CAS No.: 3976-11-2
M. Wt: 120.58 g/mol
InChI Key: PXFIAYNRKNWKLV-UHFFFAOYSA-N
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Description

Dimethylaminoacetonitrile (DMAACN, C₄H₈N₂) is a nitrile derivative featuring a dimethylamino group (-N(CH₃)₂) adjacent to a nitrile (-CN) moiety. This bifunctional structure enables diverse applications in organic synthesis, catalysis, and materials science. DMAACN is frequently identified as a byproduct in nitrogen-doped graphene synthesis via reactions involving NaNH₂ and dimethylformamide (DMF) . Its dual functionality—tertiary amine and nitrile—also makes it effective as a catalyst in mesylation reactions and as a copper oxide inhibitor in semiconductor manufacturing .

Properties

CAS No.

3976-11-2

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

IUPAC Name

2-(dimethylamino)acetonitrile;hydrochloride

InChI

InChI=1S/C4H8N2.ClH/c1-6(2)4-3-5;/h4H2,1-2H3;1H

InChI Key

PXFIAYNRKNWKLV-UHFFFAOYSA-N

SMILES

CN(C)CC#N

Canonical SMILES

CN(C)CC#N.Cl

physical_description

2-dimethylaminoacetonitrile appears as a liquid with a fishlike odor. May be toxic by inhalation and skin absorption. Slightly soluble in water. Used to make other chemicals.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylaminoacetonitrile can be synthesized through several methods. One common method involves the reaction of dimethylamine with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows:

(CH₃)₂NH + ClCH₂CN → (CH₃)₂NCH₂CN + HCl\text{(CH₃)₂NH + ClCH₂CN → (CH₃)₂NCH₂CN + HCl} (CH₃)₂NH + ClCH₂CN → (CH₃)₂NCH₂CN + HCl

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Dimethylaminoacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

DMACN has been utilized in the pharmaceutical industry for the synthesis of various bioactive compounds. Its ability to act as an intermediate in the production of pharmaceuticals enhances its value.

  • Case Study: Synthesis of Antiviral Agents
    DMACN has been employed in the synthesis of antiviral agents, particularly those targeting viral replication mechanisms. The compound's reactivity allows for the formation of complex structures that are crucial in drug design.

Agrochemical Uses

The compound is also significant in agrochemistry, where it serves as an intermediate for the production of pesticides and herbicides. Its efficacy in enhancing crop yield and protection against pests makes it a valuable component.

  • Case Study: Development of Herbicides
    Research indicates that DMACN derivatives exhibit herbicidal activity, providing an effective means of controlling weed populations while minimizing environmental impact.

Chemical Synthesis and Catalysis

In organic chemistry, DMACN is used as a reagent in various synthetic pathways. It acts as a nucleophile in reactions, facilitating the formation of new carbon-nitrogen bonds.

  • Data Table: Reaction Types Involving DMACN
Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReacts with electrophiles to form new bondsAmines
Condensation ReactionsCombines with aldehydes or ketonesImine formation
Cyclization ReactionsForms cyclic structures through intramolecular reactionsHeterocycles

Analytical Chemistry

DMACN is utilized in analytical chemistry as a solvent and reagent for various detection methods, including chromatography and mass spectrometry. Its properties enable the separation and identification of complex mixtures.

  • Case Study: Use in Chromatography
    In liquid chromatography, DMACN has been shown to enhance the resolution of compounds, making it an essential solvent for separating closely related substances.

Environmental Applications

Due to its water solubility, DMACN can be used in environmental chemistry for the remediation of contaminated water sources. Its ability to interact with pollutants makes it a candidate for developing treatment strategies.

  • Data Table: Environmental Properties
PropertyValue
SolubilityWater soluble
MobilityHighly mobile in soil
PersistenceUnlikely to persist

Mechanism of Action

The mechanism of action of dimethylaminoacetonitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its nitrile group can participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Nitriles

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
DMAACN C₄H₈N₂ 84.12 -N(CH₃)₂, -CN Catalysis, copper coordination
Diisopropylaminoacetonitrile C₈H₁₄N₂ 138.21 -N(C₃H₇)₂, -CN Limited catalytic use
Dibromoacetonitrile C₂HBr₂N 218.85 -Br, -CN Halogenation reactions
2-(Methyleneamino)acetonitrile C₃H₄N₂ 68.08 -NH=CH₂, -CN Pharmaceutical intermediates

Table 2. Performance in Copper Oxide Inhibition

Compound Optimal Concentration (wt%) Temperature Stability Oxide Formation After 68 Hours
DMAACN 0.1–5 Stable up to 200°C None detected
DEAACN 0.2–1 Stable up to 150°C Partial oxide layer

Q & A

Q. What are the critical physical and chemical properties of dimethylaminoacetonitrile that researchers must consider during experimental design?

this compound (CAS: 926-64-7) is a colorless to pale yellow liquid (variation noted in purity grades) with a molecular formula of C₄H₈N₂ and molecular weight of 84.12 g/mol. Key properties include a boiling point of 137–138°C, density of 0.863 g/cm³, and flashpoint of 36°C (flammable liquid). It is miscible with water, and its vapor forms explosive mixtures with air. Researchers must account for its volatility, flammability, and reactivity with strong acids, bases, oxidizers, and reducing agents during storage and handling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use OSHA-approved respirators if ventilation is inadequate.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, which cause respiratory irritation (rat oral LD₅₀: 50 mg/kg).
  • Storage: Keep in sealed containers away from heat, sparks, and incompatible substances. Store below 25°C in a fireproof cabinet.
  • Spill Management: Use inert absorbents (e.g., vermiculite) and neutralize spills with weak acids (e.g., dilute acetic acid) to avoid toxic hydrogen cyanide release .

Q. How does this compound interact with common laboratory reagents, and what incompatibilities should be anticipated?

The compound reacts exothermically with strong acids (e.g., H₂SO₄), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄), potentially releasing toxic gases like HCN. Avoid contact with metals (e.g., aluminum) that may catalyze decomposition. Stability tests indicate it is non-reactive under ambient conditions but may polymerize at elevated temperatures. Always conduct small-scale compatibility tests before scaling reactions .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and what mechanistic insights govern its production?

The primary synthesis involves the cyanomethylation of dimethylamine using formaldehyde and hydrogen cyanide under controlled pH (8–10) and temperature (40–60°C). The reaction proceeds via nucleophilic addition of dimethylamine to formaldehyde, followed by cyanide attack on the intermediate iminium ion. Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring efficient quenching of excess HCN .

Q. How is this compound utilized in pharmaceutical synthesis, and what role does it play in specific drug intermediates?

It serves as a precursor in synthesizing nizatidine (an H₂-receptor antagonist) by facilitating the introduction of a dimethylaminoethyl moiety. In copolymer synthesis (e.g., methyl methacrylate-β-glucan), it acts as a crosslinking agent due to its bifunctional reactivity (nitrile and amine groups). Researchers must optimize reaction stoichiometry and catalysis (e.g., Pd/C for hydrogenation steps) to enhance yield .

Q. What computational methods are employed to analyze the electronic properties and basicity of this compound?

Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) quantify its molecular basicity using Fukui functions and local softness parameters. Results indicate a proton affinity of 836.5 kJ/mol, with the dimethylamino group acting as the primary protonation site. These models guide predictions of reactivity in nucleophilic substitutions and acid-base catalysis .

Q. Which analytical techniques are effective for detecting and quantifying this compound in complex matrices?

Gas chromatography (GC) with a Chirasil-β-CD column (per-O-methylated β-cyclodextrin) enables separation from nitrile derivatives (e.g., acetonitrile, benzonitrile) in environmental samples. For quantification, HPLC-MS using a C18 column and electrospray ionization (ESI+) provides detection limits of 0.1 ppm. Calibrate with internal standards (e.g., deuterated analogs) to mitigate matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethylaminoacetonitrile
Reactant of Route 2
Dimethylaminoacetonitrile

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